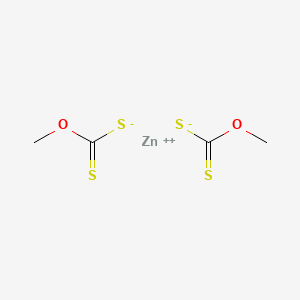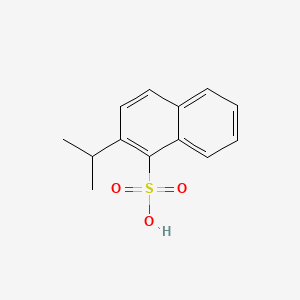
Isopropylnaphthalenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylnaphthalenesulphonic acid is an organic compound that belongs to the class of sulfonic acids. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, through the introduction of an isopropyl group and a sulfonic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropylnaphthalenesulphonic acid can be synthesized through the sulfonation of isopropylnaphthalene. The process typically involves the reaction of isopropylnaphthalene with sulfuric acid under controlled conditions to introduce the sulfonic acid group. The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where isopropylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then subjected to purification processes, including neutralization, filtration, and crystallization, to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Isopropylnaphthalenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Isopropylnaphthalenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of isopropylnaphthalenesulphonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity and function. The isopropyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Isopropylnaphthalenesulphonic acid can be compared with other similar compounds, such as:
Naphthalene-2-sulfonic acid: Similar in structure but lacks the isopropyl group, resulting in different chemical properties and applications.
Toluene-4-sulfonic acid: Contains a toluene group instead of a naphthalene group, leading to variations in reactivity and usage.
Benzene sulfonic acid: A simpler structure with only a benzene ring, used in different industrial applications.
The uniqueness of this compound lies in its combination of the isopropyl and sulfonic acid groups, which confer distinct chemical properties and a wide range of applications.
Propiedades
Número CAS |
31093-48-8 |
|---|---|
Fórmula molecular |
C13H14O3S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
2-propan-2-ylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C13H14O3S/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16/h3-9H,1-2H3,(H,14,15,16) |
Clave InChI |
ZTFYJIXFKGPCHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



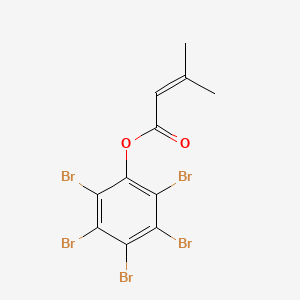

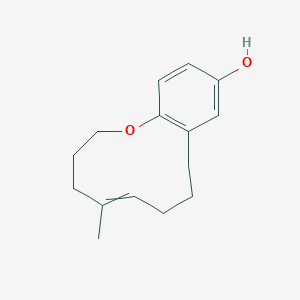
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)

![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
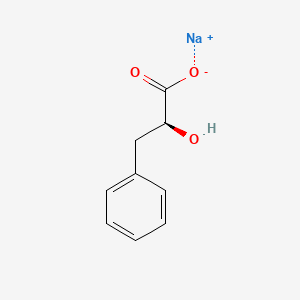



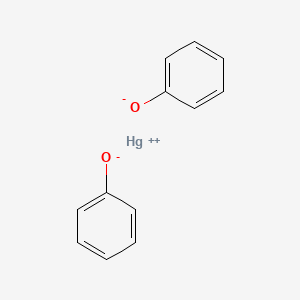
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
